6-(Quinolin-3-YL)hexan-1-OL
Description
6-(Quinolin-3-YL)hexan-1-OL is a synthetic organic compound featuring a quinoline moiety (a bicyclic aromatic heterocycle with a nitrogen atom) attached to a hexanol chain via a methylene linker at the 3-position of the quinoline ring.
Key structural features include:
- Hexanol chain: Enhances lipophilicity, influencing membrane permeability and solubility.
- Hydroxyl group: Provides a site for hydrogen bonding or chemical modification.
Properties
CAS No. |
88940-96-9 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
6-quinolin-3-ylhexan-1-ol |
InChI |
InChI=1S/C15H19NO/c17-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)16-12-13/h4-5,8-9,11-12,17H,1-3,6-7,10H2 |
InChI Key |
UNBKMZFEYIKSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-(Quinolin-3-YL)hexan-1-OL with three structurally related compounds:
Key Observations:
Heterocyclic vs. Aliphatic Substituents: The quinoline moiety in 6-(Quinolin-3-YL)hexan-1-OL distinguishes it from 6-(Piperidin-1-yl)hexan-1-OL (piperidine, a saturated amine) and 6-Methylheptan-1-OL (purely aliphatic). Quinoline’s aromaticity may enhance binding to biological targets compared to piperidine’s flexibility . Methyl 6-Quinolinecarboxylate retains the quinoline core but replaces the hydroxyl group with an ester, reducing hydrogen-bonding capacity .
6-Methylheptan-1-OL’s branched chain lacks aromaticity, limiting its bioactivity but enhancing utility as a solvent .
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